molecular formula C13H17N3 B13605125 3-(1-methylpiperazin-2-yl)-1H-indole

3-(1-methylpiperazin-2-yl)-1H-indole

Cat. No.: B13605125
M. Wt: 215.29 g/mol
InChI Key: GAVIQYXZAWSPAS-UHFFFAOYSA-N
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Description

3-(1-methylpiperazin-2-yl)-1H-indole is a chemical compound known for its diverse applications in scientific research. It features an indole core, which is a common structural motif in many natural products and pharmaceuticals, and a piperazine ring, which is often found in compounds with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylpiperazin-2-yl)-1H-indole typically involves the reaction of 1-methylpiperazine with an indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylpiperazin-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an indole-3-carboxylic acid derivative, while reduction could produce a 3-(1-methylpiperazin-2-yl)indoline.

Scientific Research Applications

3-(1-methylpiperazin-2-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-methylpiperazin-2-yl)-1H-indole involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The indole core is known to interact with serotonin receptors, while the piperazine ring can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methylpiperazin-2-yl)-1H-indole is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological interactions. This versatility makes it a valuable compound in multiple fields of research.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

3-(1-methylpiperazin-2-yl)-1H-indole

InChI

InChI=1S/C13H17N3/c1-16-7-6-14-9-13(16)11-8-15-12-5-3-2-4-10(11)12/h2-5,8,13-15H,6-7,9H2,1H3

InChI Key

GAVIQYXZAWSPAS-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1C2=CNC3=CC=CC=C32

Origin of Product

United States

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